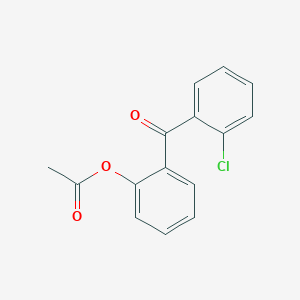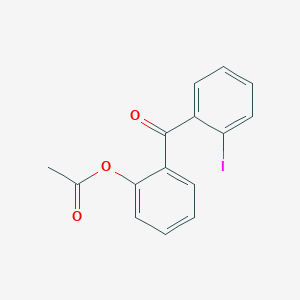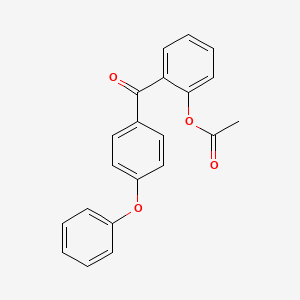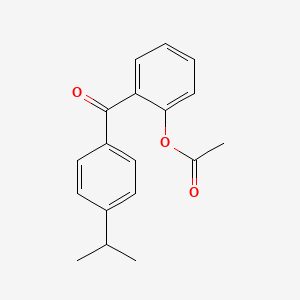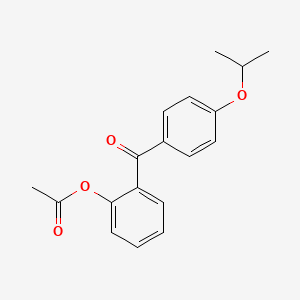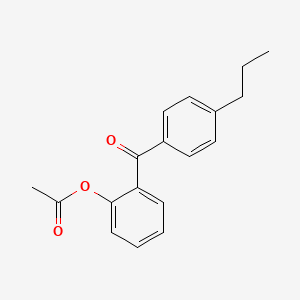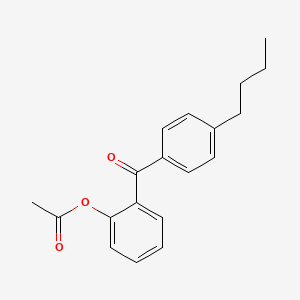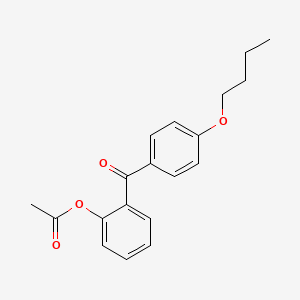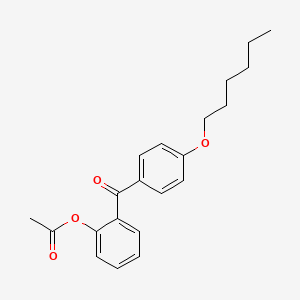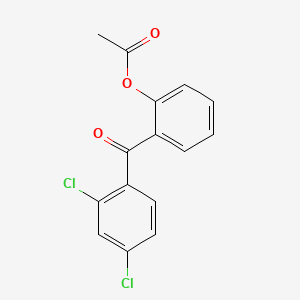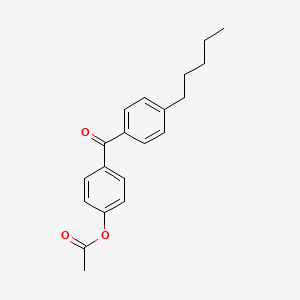
4-Acetoxy-4'-pentylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetoxy-4’-pentylbenzophenone is a benzophenone derivative that has recently gained considerable attention in the field of scientific research. It belongs to the family of ultraviolet (UV) light-absorbing compounds and can be used in the synthesis of different materials. The compound has a linear formula of C20H22O3 and a molecular weight of 310.39 g/mol.
Vorbereitungsmethoden
The synthesis of 4-Acetoxy-4’-pentylbenzophenone involves several steps. One practical approach is the acetylation of 4’-pentylbenzophenone using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial production methods may involve more scalable and cost-effective processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can also reduce the need for extensive purification steps, making it more economical for large-scale production .
Analyse Chemischer Reaktionen
4-Acetoxy-4’-pentylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with lithium aluminum hydride may produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-Acetoxy-4’-pentylbenzophenone has a wide range of scientific research applications, including:
Chemistry: It is used as a UV light-absorbing compound in the synthesis of various materials, including polymers and coatings.
Biology: The compound’s UV-absorbing properties make it useful in biological studies, particularly in the development of UV-protective agents and sunscreens.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments for skin conditions.
Industry: It is used in the production of UV-curable resins and coatings, which are essential in various industrial applications, including electronics and automotive industries.
Wirkmechanismus
The mechanism of action of 4-Acetoxy-4’-pentylbenzophenone involves its ability to absorb UV radiation. This absorption leads to the formation of excited states, which can then undergo various photochemical reactions. The compound’s molecular targets include UV-sensitive molecules and pathways involved in photoprotection . The exact pathways and molecular targets are still under investigation, but its UV-absorbing properties are central to its effects .
Vergleich Mit ähnlichen Verbindungen
4-Acetoxy-4’-pentylbenzophenone can be compared with other benzophenone derivatives, such as oxybenzone and dioxybenzone. These compounds also have UV-absorbing properties and are used in similar applications, such as sunscreens and UV-protective agents . 4-Acetoxy-4’-pentylbenzophenone is unique due to its specific chemical structure, which may offer distinct advantages in terms of stability and efficacy.
Similar compounds include:
Oxybenzone: Used in sunscreens and other UV-protective products.
Dioxybenzone: Another UV-absorbing compound used in sunscreens.
Benzophenone-3: Commonly used in cosmetics and personal care products for UV protection.
Eigenschaften
IUPAC Name |
[4-(4-pentylbenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-3-4-5-6-16-7-9-17(10-8-16)20(22)18-11-13-19(14-12-18)23-15(2)21/h7-14H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCHWECQLKIHAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641715 |
Source


|
| Record name | 4-(4-Pentylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-76-0 |
Source


|
| Record name | 4-(4-Pentylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
